3-Methoxypent-1-yne
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Overview
Description
3-Methoxypent-1-yne is an organic compound belonging to the class of alkynes, characterized by a carbon-carbon triple bond. It contains a methoxy group (-OCH3) attached to a pent-1-yne backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxypent-1-yne can be synthesized through a gold-catalyzed reaction of terminal alkynes with acetals. This method involves the use of cationic gold catalysts bearing bulky ligands, such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene 3-1H-benzo[d][1,2,3]triazolyl gold trifluoromethanesulfonate (IPrAu(BTZ-H)OTf). The reaction is typically carried out in ether solvents like tetrahydrofuran (THF), cyclopentyl methyl ether (CPME), or 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods involving gold-catalyzed reactions can be scaled up for industrial applications. The use of metal acetylides with electrophiles is another potential method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methoxypent-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted alkynes.
Scientific Research Applications
3-Methoxypent-1-yne has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity and effects on cell function and signal transduction.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Methoxypent-1-yne involves its interaction with molecular targets through its triple bond and methoxy group. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science .
Comparison with Similar Compounds
Similar Compounds
1-Hexyne: A linear alkyne with a similar carbon backbone but without the methoxy group.
2-Hexyne: An isomer with the triple bond located at a different position.
3-Hexyne: Another isomer with a different arrangement of carbon atoms.
3-Methylpent-1-yne: A branched alkyne with a methyl group instead of a methoxy group.
Uniqueness
3-Methoxypent-1-yne is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to other alkynes. This functional group can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions .
Properties
Molecular Formula |
C6H10O |
---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
3-methoxypent-1-yne |
InChI |
InChI=1S/C6H10O/c1-4-6(5-2)7-3/h1,6H,5H2,2-3H3 |
InChI Key |
UNAXZJARXXCLJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)OC |
Origin of Product |
United States |
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